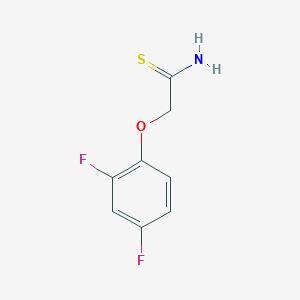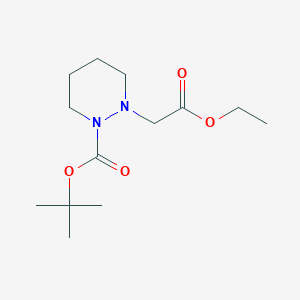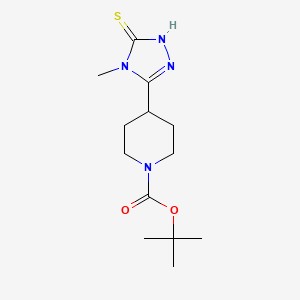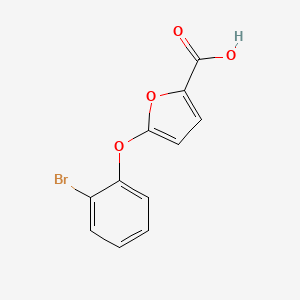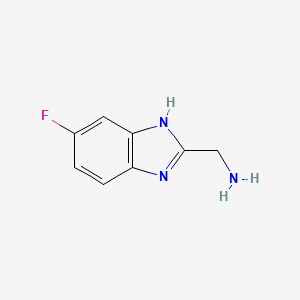
1-(5-fluoro-1H-benzimidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-fluoro-1H-benzimidazol-2-yl)methanamine” is a chemical compound with the molecular formula C8H8FN3. It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring with a fluorine atom at the 5th position and a methanamine group attached to the nitrogen atom at the 2nd position .Applications De Recherche Scientifique
Antimicrobial Activity
1-(5-fluoro-1H-benzimidazol-2-yl)methanamine and its derivatives have demonstrated significant potential in antimicrobial applications. Research has shown these compounds to exhibit marked potency as antimicrobial agents, with some derivatives showing promise in the treatment of infections caused by bacteria or yeasts (Ajani et al., 2016). Further studies highlight their efficacy against a wide spectrum of bacterial and yeast strains, suggesting their use in addressing infectious wounds (Kopel et al., 2015).
Synthesis and Characterization
Synthesis methodologies for these compounds have been a focal point of research. For example, a study presented a facile synthesis and characterization of 2-alkanamino benzimidazole derivatives, including this compound, highlighting their structural properties and potential for further applications (Menteşe et al., 2015).
Catalysis and Chemical Reactions
These compounds have also been investigated for their potential in catalysis and chemical reactions. The study of their interaction with various metals and their role in forming complexes can lead to developments in catalytic processes and material science. For example, research involving copper(II) complexes of these compounds demonstrated enhanced antimicrobial activity, suggesting applications in material science and catalysis (Elayaperumal et al., 2014).
Potential in Cancer Research
There is ongoing research into the potential of this compound derivatives in cancer research. Some derivatives have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential as chemotherapeutic agents (Anichina et al., 2021).
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets for these activities vary widely and are often dependent on the specific substitutions on the benzimidazole ring.
Mode of Action
For instance, some benzimidazoles have been found to inhibit key enzymes or proteins in pathogens, leading to their antimicrobial or antiparasitic effects .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound such as its molecular weight (17816300), density (1361g/cm3), and boiling point (3516ºC at 760 mmHg) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
1-(5-fluoro-1H-benzimidazol-2-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s metabolism can also influence its overall bioavailability and activity within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Propriétés
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKMHHYAXUAKPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
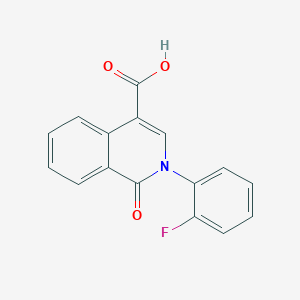

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)
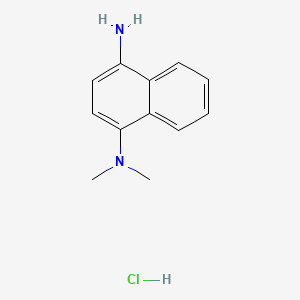
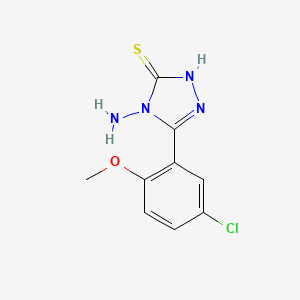
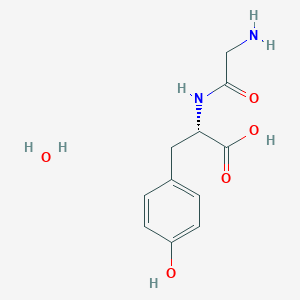
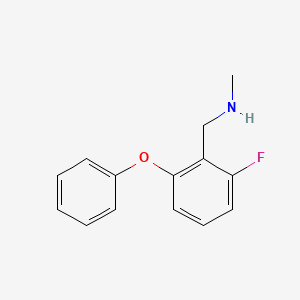
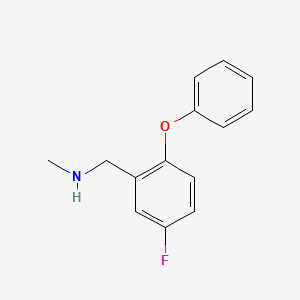
![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)
![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)
